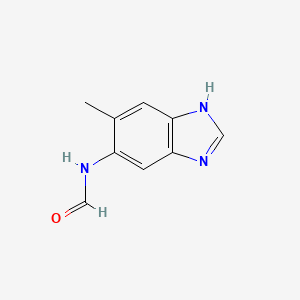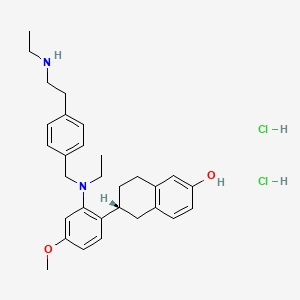
(1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone
Descripción general
Descripción
JWH 146: Actúa como agonista de los receptores cannabinoides CB1 y CB2, con una moderada selectividad por el receptor CB1 . Este compuesto fue sintetizado por primera vez en 2006 por John W. Huffman y sus colegas para estudiar la naturaleza de la unión del ligando al receptor CB1 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de JWH 146 implica la reacción del cloruro de 1-naftoílo con 1-heptil-5-fenil-1H-pirrol en condiciones básicas. La reacción generalmente utiliza una base como trietilamina o piridina para neutralizar el ácido clorhídrico formado durante la reacción .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para JWH 146 no están bien documentados, el enfoque general implicaría ampliar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura y la elección del solvente, para maximizar el rendimiento y la pureza. La producción industrial también implicaría estrictas medidas de control de calidad para garantizar la consistencia y la seguridad.
Análisis De Reacciones Químicas
Tipos de reacciones: JWH 146 experimenta principalmente reacciones de sustitución debido a la presencia de los grupos naftoílo y pirrol. También puede sufrir reacciones de oxidación y reducción, aunque estas son menos comunes.
Reactivos y condiciones comunes:
Reacciones de sustitución: Generalmente involucran nucleófilos como aminas o alcoholes en condiciones básicas.
Reacciones de oxidación: Se pueden llevar a cabo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reacciones de reducción: A menudo involucran agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Productos principales: Los productos principales de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución con aminas pueden producir derivados de amida, mientras que las reacciones de oxidación pueden producir ácidos carboxílicos o cetonas.
Aplicaciones Científicas De Investigación
Química: JWH 146 se utiliza como un estándar de referencia en química analítica para identificar y cuantificar cannabinoides sintéticos en varias muestras .
Biología y medicina: En la investigación biológica, JWH 146 se utiliza para estudiar los efectos de la activación del receptor cannabinoide. Ayuda a comprender el papel de los receptores CB1 y CB2 en varios procesos fisiológicos .
Industria: JWH 146 se utiliza en toxicología forense para detectar la presencia de cannabinoides sintéticos en muestras biológicas .
Mecanismo De Acción
JWH 146 ejerce sus efectos al unirse a los receptores cannabinoides CB1 y CB2. Tiene una mayor afinidad por el receptor CB1, que se encuentra principalmente en el sistema nervioso central . Al unirse, JWH 146 activa estos receptores, lo que lleva a una cascada de eventos intracelulares que modulan la liberación de neurotransmisores y otros procesos celulares .
Comparación Con Compuestos Similares
Compuestos similares:
JWH 018: Otro cannabinoide sintético con una estructura similar pero diferentes cadenas laterales.
JWH 073: Similar a JWH 018 pero con una longitud de cadena alquílica diferente.
AM-2201: Un cannabinoide sintético con una cadena lateral fluorada.
Singularidad: JWH 146 es único debido a sus sustituciones heptil y fenil específicas en el anillo de pirrol, que confieren afinidades de unión y selectividades distintas para los receptores CB1 y CB2 .
Propiedades
IUPAC Name |
(1-heptyl-5-phenylpyrrol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO/c1-2-3-4-5-11-19-29-21-24(20-27(29)23-14-7-6-8-15-23)28(30)26-18-12-16-22-13-9-10-17-25(22)26/h6-10,12-18,20-21H,2-5,11,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBFNFBWXVCTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016888 | |
| Record name | (1-heptyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914458-21-2 | |
| Record name | JWH-146 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-heptyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-146 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5446SVK6LH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The CB2 receptor, a member of the G-protein-coupled receptor superfamily, presents itself as an attractive drug target for pain and inflammation management. [] This is due to its role in modulating immune responses and pain perception.
A: While the provided research paper [] doesn't delve into specific SAR studies for JWH-146, it does highlight the importance of the N-1 alkyl chain length in cannabimimetic indoles for CB2 receptor binding. This suggests that modifications to this region of the JWH-146 molecule could impact its binding affinity and potentially lead to the development of analogs with altered pharmacological profiles. Further research exploring systematic structural modifications of JWH-146 and evaluating their impact on CB2 receptor activity, potency, and selectivity would be valuable. This information could contribute to designing novel CB2 ligands with improved therapeutic potential for pain and inflammation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)

![5,6,7,8-Tetrahydro-2H-isoxazolo[5,4-b]azepin-3(4H)-one](/img/structure/B568691.png)


![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)


![5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol](/img/structure/B568707.png)

